molecular formula C12H14N4NaO4S B089662 Sulfadimethoxine sodium salt CAS No. 1037-50-9

Sulfadimethoxine sodium salt

Cat. No.: B089662
CAS No.: 1037-50-9
M. Wt: 333.32 g/mol
InChI Key: QMKDRDOUCFKMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfadimethoxine sodium is a sulfonamide antibiotic primarily used to treat various infections, including respiratory, urinary tract, enteric, and soft tissue infections. It is frequently used in veterinary medicine but is also approved for human use in some countries . Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid from para-aminobenzoic acid, making it effective against a wide range of bacteria .

Mechanism of Action

Target of Action

Sulfadimethoxine sodium primarily targets bacteria and some protozoa . It is a sulfonamide antibiotic used to treat a variety of infections, including respiratory, urinary tract, enteric, and soft tissue infections .

Mode of Action

Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor against PABA, being structurally similar to PABA, it binds to the enzyme’s active site and prevents the synthesis of folic acid from progressing .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of folic acid. Folic acid is necessary for these organisms to produce nucleic acids (i.e., DNA and RNA), which are required for cell division . By inhibiting the synthesis of folic acid, Sulfadimethoxine sodium prevents pathogen growth rather than killing them .

Pharmacokinetics

It is known that sulfonamides, like sulfadimethoxine, diffuse easily when in their unionized, lipid-soluble form, and easily reach many tissues .

Result of Action

The result of Sulfadimethoxine sodium’s action is the inhibition of bacterial growth. It has a microbiostatic effect rather than a microbiocidal one . This means it prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .

Action Environment

Environmental factors can influence the action of Sulfadimethoxine sodium. For instance, increasing moisture or temperature can increase its degradation in manure . Also, its photodegradation in water can be influenced by initial pH and common water constituents .

Biochemical Analysis

Biochemical Properties

Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . This interaction with the enzyme responsible for the synthesis of folic acid is crucial for its antibacterial activity.

Cellular Effects

The primary cellular effect of Sulfadimethoxine sodium is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for bacterial growth, it prevents the bacteria from multiplying .

Molecular Mechanism

The molecular mechanism of action of Sulfadimethoxine sodium involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By structurally mimicking para-aminobenzoic acid, Sulfadimethoxine sodium binds to the enzyme’s active site, preventing the synthesis of folic acid .

Temporal Effects in Laboratory Settings

The degradation kinetics of Sulfadimethoxine sodium in manure was studied and a model based on the first-order kinetics was developed to fit the observed degradation . The effects of the initial concentration of Sulfadimethoxine sodium, manure moisture, and temperature on the degradation kinetics were investigated .

Dosage Effects in Animal Models

In cattle, excluding veal, the dosage of Sulfadimethoxine sodium is 55 mg/kg, administered orally or intravenously once, followed by 27.5 mg/kg, administered orally or intravenously every 24 hours for up to 5 days . In dogs and cats, the dosage is 55 mg/kg, administered orally, intravenously, or subcutaneously once, followed by 27.5 mg/kg, administered orally, intravenously, or subcutaneously every 24 hours .

Metabolic Pathways

The metabolic pathway of Sulfadimethoxine sodium involves the inhibition of the synthesis of folic acid from para-aminobenzoic acid . This occurs through the inhibition of the enzyme dihydropteroate synthase .

Preparation Methods

The preparation of sulfadimethoxine sodium involves the reaction of sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method is suitable for industrial production as it yields high purity and high yield . The process can be summarized as follows:

  • Sulfadimethoxine is dissolved in an alcohol solvent.
  • Sodium hydroxide is added to the solution.
  • The reaction mixture is filtered to obtain sulfadimethoxine sodium.

Chemical Reactions Analysis

Sulfadimethoxine sodium undergoes various chemical reactions, including:

Scientific Research Applications

Sulfadimethoxine sodium has several scientific research applications:

Comparison with Similar Compounds

Sulfadimethoxine sodium is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfamethoxazole. it has a longer half-life and is more effective against certain bacterial strains . Some similar compounds include:

Sulfadimethoxine sodium’s unique properties, such as its long half-life and broad-spectrum activity, make it a valuable antibiotic in both human and veterinary medicine.

Properties

CAS No.

1037-50-9

Molecular Formula

C12H14N4NaO4S

Molecular Weight

333.32 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide

InChI

InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16);

InChI Key

QMKDRDOUCFKMHP-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+]

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na]

1037-50-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulfadimethoxine sodium salt
Reactant of Route 2
Sulfadimethoxine sodium salt
Reactant of Route 3
Sulfadimethoxine sodium salt
Reactant of Route 4
Reactant of Route 4
Sulfadimethoxine sodium salt
Reactant of Route 5
Sulfadimethoxine sodium salt
Reactant of Route 6
Sulfadimethoxine sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.